molecular formula C15H11N3O3 B5603107 N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide

N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide

Cat. No.: B5603107
M. Wt: 281.27 g/mol
InChI Key: DCAPATHRANATHM-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide is an organic compound that features both a nitrile and a nitro functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide typically involves the cyanoacetylation of amines. One common method is the reaction of 4-nitroaniline with cyanoacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide and a catalyst like 4-N,N-dimethylaminopyridine in a solvent such as dimethylformamide . The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, solvent-free methods or green chemistry approaches may be employed to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or other condensation products.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.

    Condensation: Aldehydes or ketones, often in the presence of an acid or base catalyst.

Major Products Formed

    Reduction: 4-amino-N-[4-(cyanomethyl)phenyl]benzamide.

    Substitution: Various amide or ester derivatives.

    Condensation: Imines or other condensation products.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitrile and nitro groups can participate in various interactions, including hydrogen bonding and electrostatic interactions, which contribute to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-[4-(cyanomethyl)phenyl]-4-chlorobenzamide: Similar structure but with a chlorine atom instead of a nitro group.

    N-[4-(cyanomethyl)phenyl]-4-(1-piperidinyl)benzamide: Contains a piperidine ring instead of a nitro group.

Uniqueness

N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide is unique due to the presence of both nitrile and nitro functional groups, which confer distinct chemical reactivity and potential biological activity. The combination of these groups allows for diverse chemical transformations and applications in various fields.

Properties

IUPAC Name

N-[4-(cyanomethyl)phenyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c16-10-9-11-1-5-13(6-2-11)17-15(19)12-3-7-14(8-4-12)18(20)21/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCAPATHRANATHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC#N)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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